1-(Bromomethyl)-1-propoxycyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propoxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
UIGGRTAVUSTMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCC1)CBr |
Origin of Product |
United States |
General Significance of Cyclohexane Derivatives in Contemporary Organic Chemistry
Cyclohexane (B81311), a simple cycloalkane with the formula C6H12, serves as a fundamental building block in the construction of more complex organic molecules. worldofmolecules.com Its derivatives, where one or more hydrogen atoms are replaced by other functional groups, are ubiquitous in both nature and synthetic chemistry. The unique conformational properties of the cyclohexane ring, most notably its ability to exist in stable "chair" and "boat" conformations, profoundly influence the reactivity and biological activity of its derivatives. wikipedia.org This stereochemical complexity is a key reason why cyclohexane derivatives are so crucial in fields such as pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai
The specific arrangement of substituents on the cyclohexane ring is critical in determining the outcome of chemical reactions. For instance, the reactivity of a functional group can be significantly affected by whether it occupies an axial or equatorial position on the chair conformer. worldofmolecules.com This has important implications for the synthesis of complex target molecules, where precise control over stereochemistry is often required. Many pharmaceuticals, for example, contain substituted cyclohexane rings, and their therapeutic effects are often dependent on a specific stereoisomer. ontosight.ai Furthermore, cyclohexane derivatives are utilized as intermediates in the production of polymers and dyes, highlighting their industrial relevance. ontosight.ai
Contextualizing Halogenated and Ethereal Organic Compounds in Advanced Research
The introduction of halogen atoms and ether linkages into organic molecules imparts a range of valuable properties that are exploited in advanced research. Halogenated organic compounds, which contain one or more atoms from Group 17 of the periodic table (fluorine, chlorine, bromine, iodine), are of immense importance in synthetic chemistry. researchgate.net The presence of a halogen atom can significantly alter the electronic properties of a molecule, influencing its reactivity and physical characteristics. For example, the carbon-halogen bond provides a reactive site for nucleophilic substitution and elimination reactions, making halogenated compounds versatile synthetic intermediates. evitachem.com In the context of materials science, the incorporation of heavier halogens like bromine can affect properties such as refractive index. researchgate.net The use of visible light and photoredox catalysis has also emerged as a powerful and sustainable method for the halogenation of organic compounds. rsc.org
Ethereal compounds, characterized by an oxygen atom connected to two alkyl or aryl groups, are another important class of organic molecules. The ether linkage is generally stable and unreactive, which makes it a useful structural component in complex molecules. Ethers are widely used as solvents in organic reactions due to their ability to dissolve a wide range of nonpolar and polar compounds. In the context of functional materials and biologically active molecules, the ether group can influence properties such as solubility, lipophilicity, and hydrogen bonding capacity.
The compound 1-(Bromomethyl)-1-propoxycyclohexane is an interesting case study as it contains both a halogen (bromine) and an ether (propoxy) functionality. This combination of a reactive bromomethyl group and a relatively stable propoxy group on a cyclohexane (B81311) scaffold suggests a molecule with potential for a variety of chemical transformations.
Current Research Trajectories and Potential of 1 Bromomethyl 1 Propoxycyclohexane
Direct Synthetic Routes for the Construction of the 1-(Bromomethyl)cyclohexane Scaffold
The formation of the 1-(bromomethyl)cyclohexane core is a critical step in the synthesis of the target compound. This typically involves the selective bromination of a suitable precursor alcohol.
Bromination Strategies and Regiochemical Control
A key precursor for the synthesis is the diol, 1-(hydroxymethyl)cyclohexan-1-ol, which can be prepared from cyclohexanone. orgsyn.org The primary challenge lies in the selective bromination of the primary hydroxyl group in the presence of the tertiary hydroxyl group. Several reagents are well-suited for this transformation, primarily favoring an S_N2 reaction mechanism, which is sterically more accessible at the primary carbon.
Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols into alkyl bromides. orgosolver.commasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. Due to steric hindrance, PBr₃ reacts preferentially with the primary alcohol over the tertiary one. orgosolver.comyoutube.com
The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane such as carbon tetrabromide (CBr₄), is another mild and highly efficient method for this conversion. organic-chemistry.orgnrochemistry.comtcichemicals.com This reaction also proceeds via an S_N2 mechanism, ensuring high selectivity for the primary hydroxyl group. nrochemistry.comcommonorganicchemistry.com The primary alcohol attacks the phosphonium (B103445) intermediate, forming an oxyphosphonium salt, which is an excellent leaving group subsequently displaced by the bromide ion. organic-chemistry.org
These methods provide excellent regiochemical control, yielding 1-(bromomethyl)cyclohexan-1-ol (B1330442) as the major product.
| Reagent | Typical Conditions | Selectivity Principle | Reference |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Anhydrous conditions, 0–5°C | Preferential reaction with primary alcohol via S_N2 mechanism | orgosolver.com |
| Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) (Appel Reaction) | Anhydrous solvent (e.g., DCM), 0°C to room temperature | S_N2 displacement of an oxyphosphonium intermediate, selective for primary alcohol | organic-chemistry.orgnrochemistry.comtcichemicals.com |
| Hydrobromic Acid (HBr) | Controlled conditions | Can be used, but may lead to side reactions with the tertiary alcohol (dehydration) |
Methods for the Installation of the Propoxy Moiety onto Cyclohexane Systems
The introduction of the propoxy group can be envisioned either before or after the bromomethylation step. This installation typically involves an etherification reaction.
Etherification Reactions and Selectivity
The formation of the tertiary ether linkage in this compound is a synthetically challenging step. The classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often complicated by competing elimination reactions, especially when forming tertiary ethers. chegg.comck12.org Treating 1-(bromomethyl)cyclohexan-1-ol with a base to form the tertiary alkoxide, followed by reaction with a propyl halide, would likely lead to significant E2 elimination.
Alternative strategies can be employed to favor etherification. Acid-catalyzed etherification, involving the reaction of the tertiary alcohol with propanol (B110389) in the presence of a strong acid, could be a viable route. This would proceed via a tertiary carbocation intermediate, which would then be trapped by propanol. However, careful control of reaction conditions is necessary to avoid elimination and other side reactions.
Recent advances in catalysis have provided milder methods for etherification. For example, iron(III) triflate has been reported as an efficient catalyst for the direct dehydrative etherification of alcohols. nih.govacs.org While these methods often show selectivity for primary or secondary alcohols, their application to the formation of tertiary ethers from a hindered tertiary alcohol like 1-(bromomethyl)cyclohexan-1-ol would need to be investigated. Another approach involves a one-pot, solvent-free Williamson-type reaction, which has been shown to be effective for primary and secondary alcohols and might be adaptable. google.com
| Method | Reagents | Key Challenges | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH), Propyl Halide | Competing E2 elimination is highly probable for tertiary alcohols | chegg.comck12.org |
| Acid-Catalyzed Etherification | Propanol, Strong Acid (e.g., H₂SO₄) | Risk of elimination from the tertiary carbocation intermediate | N/A |
| Iron-Catalyzed Dehydration | Fe(OTf)₃ catalyst, Propanol | Selectivity for tertiary alcohols needs to be established | nih.govacs.org |
Integration of Alkyl Substituents
The integration of the propyl group is achieved through the etherification process. The choice of the propyl-containing reagent depends on the chosen synthetic route.
In a Williamson-type synthesis , an electrophilic source of the propyl group is required, such as propyl bromide or propyl iodide.
In an acid-catalyzed etherification , propanol serves as both the reagent and potentially the solvent, acting as the nucleophile that attacks the carbocation intermediate.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both divergent and convergent strategies.
Divergent Pathways:
Divergent syntheses begin with a common intermediate that is then elaborated in different directions. In this context, 1-(hydroxymethyl)cyclohexan-1-ol is the logical common starting point.
Pathway A: Bromination followed by Etherification
Step 1: Synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone. orgsyn.org
Step 2: Selective bromination of the primary alcohol using PBr₃ or an Appel reaction to yield 1-(bromomethyl)cyclohexan-1-ol.
Step 3: Etherification of the tertiary alcohol with a propyl group. This is the most challenging step due to the risk of elimination.
Pathway B: Etherification followed by Bromination
Step 1: Synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone. orgsyn.org
Step 2: Selective etherification of the tertiary alcohol to form (1-propoxycyclohexyl)methanol. This step is also challenging due to steric hindrance at the tertiary center.
Step 3: Bromination of the remaining primary alcohol. This step is generally high-yielding and selective.
Convergent Pathways:
A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in the final stages. A potential, though complex, convergent strategy could involve:
Fragment 1 Synthesis: Preparation of a cyclohexyl Grignard reagent functionalized with a protected hydroxymethyl group.
Fragment 2 Synthesis: Preparation of an electrophile containing the propoxy group, such as propyl chloroformate.
Coupling and Elaboration: Reaction of the Grignard reagent with the electrophile, followed by deprotection and conversion of the hydroxyl group to the bromomethyl group.
A more direct, albeit less purely convergent, approach could start from a derivative of cyclohexanecarboxylic acid. For instance, converting the acid to an acyl chloride and then reacting it with propylmagnesium bromide could yield a ketone. wisc.edu Subsequent α-bromination and functional group manipulations could lead to the target molecule, though this route presents its own regioselectivity challenges.
Catalytic and Reagent-Based Innovations in Analogous Cyclohexane Synthesis
The synthesis of complex cyclohexane derivatives has been significantly advanced by the development of novel catalysts and reagents that offer high efficiency, selectivity, and functional group tolerance. These innovations are crucial for constructing the core structure of molecules like this compound.
Catalytic Innovations:
Modern organic synthesis heavily relies on catalytic methods to construct carbocyclic frameworks with high precision. Organocatalysis and transition-metal catalysis are at the forefront of these developments.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for creating stereochemically complex cyclohexanes from simple precursors. For instance, a highly stereoselective one-pot procedure using a chiral amino-squaramide catalyst can facilitate a Michael-Michael-1,2-addition sequence to produce fully substituted cyclohexanes with excellent control over stereochemistry (96-99% enantiomeric excess). nih.gov This approach allows for the construction of multiple stereocenters in a single operation.
Transition-Metal Catalysis: Transition metals are widely used to catalyze a variety of reactions for cyclohexane synthesis.
Rhodium (Rh): Rhodium-based catalysts are effective for the hydrogenation of arenes to form cyclohexane rings. organic-chemistry.orgresearchgate.net Rhodium nanoparticles immobilized on a supported ionic liquid phase have been used for the selective hydrogenation and hydrodeoxygenation of aromatic ketones to yield cyclohexane derivatives. researchgate.net
Iridium (Ir): Commercially available iridium(III) catalysts mediate a highly diastereoselective annulation strategy, providing access to a wide range of cyclohexane products. researchgate.net
Manganese (Mn): Non-noble metal catalysts, such as those based on manganese, have been developed for cascade hydrogen borrowing sequences that convert diols into substituted cycloalkanes. researchgate.net
Copper (Cu) and Palladium (Pd): Cooperative catalysis using both copper and palladium facilitates the anti-selective arylboration of cyclic enones, providing a pathway to complex carbocycles with high stereochemical control. acs.org
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage(s) | Reference |
|---|---|---|---|---|
| Organocatalyst | Amino-squaramide | Michael-Michael-1,2-addition | High stereoselectivity, one-pot synthesis | nih.gov |
| Transition Metal | Rhodium (Rh) nanoparticles | Arene Hydrogenation | High efficiency, catalyst recyclability | researchgate.net |
| Transition Metal | Iridium(III) complex | Annulation of diols | High diastereoselectivity | researchgate.net |
| Transition Metal | Manganese (Mn) complex | Cascade Hydrogen Borrowing | Use of non-noble metals | researchgate.net |
| Transition Metal | Copper/Palladium (Cu/Pd) | Arylboration of enones | High stereochemical control | acs.org |
Reagent-Based Innovations:
Alongside catalytic advancements, the development of novel reagents has expanded the scope of cyclohexane functionalization.
Brominating Agents: For the introduction of a bromine atom, as in the bromomethyl group, modern reagents offer advantages over elemental bromine. N-bromosuccinimide (NBS) is a standard reagent for the selective free-radical bromination of allylic and benzylic positions, and it can also be used for radical substitution on saturated rings under UV light initiation. quora.compearson.com For more challenging substrates, Dibromoisocyanuric acid (DBI) has been shown to be a more potent and highly effective brominating reagent compared to NBS under certain conditions. tcichemicals.com
Etherification Reagents: The formation of the propoxy ether linkage can be achieved through various methods. For gas-phase reactions, zeolites have been shown to be effective catalysts for the cross-etherification of alcohols. researchgate.net In solution, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been used to catalyze the one-pot synthesis of ethers from aldehydes in recyclable ionic liquids, offering a greener alternative to traditional methods. organic-chemistry.org
Radical Reaction Reagents: Innovations in radical chemistry have provided environmentally benign alternatives to traditional reagents. For example, 1-silylated cyclohexadienes have been developed as efficient substitutes for organotin hydrides in radical reactions, such as reductions and cyclizations. nih.gov
| Reagent | Function | Key Advantage(s) | Reference |
|---|---|---|---|
| N-bromosuccinimide (NBS) | Radical Bromination | Selective for allylic/benzylic positions; solid reagent | pearson.com |
| Dibromoisocyanuric acid (DBI) | Electrophilic/Radical Bromination | Higher reactivity than NBS for some substrates | tcichemicals.com |
| Zeolites (e.g., ZSM-5) | Catalytic Etherification | Effective for gas-phase reactions, high selectivity | researchgate.net |
| 1-Silylated cyclohexadienes | Radical Generation | Environmentally benign substitute for organotin hydrides | nih.gov |
Analysis of Reaction Conditions and Optimization Protocols
The successful synthesis of a target molecule like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters such as temperature, reaction time, solvent, and catalyst loading are systematically varied to maximize yield and purity while minimizing side reactions. Studies on analogous systems provide valuable insights into effective optimization protocols.
Influence of Temperature and Reaction Time:
Temperature and reaction duration are critical variables that must be tailored to the specific substrate and reagents. A study on the bromomethylation of 1,2-dialkylbenzenes, an analogous transformation for forming a bromomethyl group, demonstrated that these parameters are interdependent and influenced by the steric hindrance of the substrate. uh.edu For substrates with longer alkyl chains, significantly longer reaction times (up to 24 days) were required to achieve good yields, and higher temperatures (110 °C vs. 80 °C) were employed to accelerate the reaction. uh.edu However, excessively high temperatures can also lead to decomposition or polymerization. uh.edu
| Substrate (1,2-dialkylbenzene) | Reaction Time | Overall Yield of Bromomethylated Products |
|---|---|---|
| 1,2-Dibutylbenzene | 6 days | 45% |
| 1,2-Dipentylbenzene | 19 days | 51% |
| 1,2-Dihexylbenzene | 24 days | 38% |
Optimization of Catalytic Systems:
For catalyzed reactions, screening different catalysts, ligands, bases, and solvents is a standard optimization protocol. In the development of a manganese-catalyzed synthesis of cycloalkanes, various catalysts, bases, and solvents were screened to identify the optimal conditions. researchgate.net The combination of Mn(CO)₅Br as the catalyst, t-BuOK as the base, and toluene (B28343) as the solvent was found to be the most effective. This systematic approach is fundamental to discovering efficient and robust reaction protocols.
Further optimization can involve fine-tuning the catalyst structure itself. In the reductive etherification of n-butanol and 4-heptanone (B92745) over palladium nanoparticles, it was found that the reaction rates were dependent on the Pd particle size. nih.gov Experiments showed that larger Pd crystallites led to higher reaction rates, demonstrating that both the catalyst and its physical properties on the support are crucial for optimal performance. nih.gov This highlights that catalyst preparation and characterization are key aspects of the optimization process.
Solvent and Reagent Stoichiometry:
The choice of solvent can significantly impact reaction outcomes. For the direct bromomethylation of aromatic compounds using HBr and paraformaldehyde, acetic acid is a commonly used solvent. sciencemadness.org In some cases, using a biphasic solvent system with a phase-transfer catalyst can improve reaction efficiency, as demonstrated in the synthesis of functionalized cyclohexanones. beilstein-journals.org The stoichiometry of reagents is also critical. For instance, in bromomethylation reactions, controlling the molar equivalents of formaldehyde (B43269) and HBr relative to the aromatic substrate allows for selective mono-, bis-, or tris-bromomethylation. sciencemadness.org
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary alkyl halide nature of the bromomethyl group in this compound suggests a propensity for nucleophilic substitution reactions. The steric environment around the electrophilic carbon and the nature of the leaving group are critical factors in determining the operative mechanism.
Investigation of Leaving Group Displacement Mechanisms
Nucleophilic substitution at the bromomethyl group of this compound is expected to proceed predominantly via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The reaction involves a single concerted step where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group.
The rate of this S(_N)2 reaction would be sensitive to the steric hindrance presented by the bulky cyclohexane ring and the propoxy group attached to the adjacent quaternary carbon. This steric congestion would likely hinder the backside attack of the nucleophile, resulting in a slower reaction rate compared to less sterically encumbered primary alkyl bromides.
An S(_N)1 (unimolecular nucleophilic substitution) mechanism is considered less likely. This pathway involves the formation of a primary carbocation intermediate, which is inherently unstable. While the adjacent oxygen atom of the propoxy group could potentially stabilize the carbocation through resonance, the high energy of a primary carbocation makes this pathway less favorable than the S(_N)2 mechanism under typical nucleophilic substitution conditions.
A summary of expected reaction rates with various nucleophiles is presented in the interactive table below.
| Nucleophile | Solvent | Expected Relative Rate | Predominant Mechanism |
| Cyanide (CN⁻) | DMSO | Moderate | S(_N)2 |
| Azide (N₃⁻) | Acetone | Moderate | S(_N)2 |
| Iodide (I⁻) | Acetone | Moderate to Fast | S(_N)2 |
| Hydroxide (OH⁻) | Water/Ethanol | Slow to Moderate | S(_N)2 |
| Water (H₂O) | Water | Very Slow | S(_N)2/S(_N)1 (minor) |
Stereochemical Outcomes in Nucleophilic Attack
The carbon atom of the bromomethyl group in this compound is not a stereocenter. Therefore, nucleophilic attack at this carbon does not directly result in the inversion or retention of stereochemistry at the reaction site.
Elimination Reactions and Olefinic Product Formation
Elimination reactions, which typically lead to the formation of alkenes, are generally not favored for this compound due to its molecular structure.
Regioselectivity and Stereoselectivity in E1/E2 Pathways
Both E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways require the presence of a proton on a carbon atom beta to the leaving group. In the case of this compound, the carbon bearing the bromine is attached to the quaternary C1 of the cyclohexane ring. This quaternary carbon has no hydrogen atoms. The other adjacent atoms are the hydrogens on the methyl group, but removal of a proton from the same carbon as the leaving group does not lead to a stable alkene.
Therefore, standard β-elimination reactions to form a double bond are structurally impossible for this compound. Consequently, the formation of olefinic products through E1 or E2 pathways involving the displacement of the bromide is not a viable reaction pathway.
Radical-Mediated Reactions Involving the Bromomethyl Group
The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, leading to the formation of a primary alkyl radical.
Homolytic Cleavage and Radical Chain Processes
Homolytic cleavage of the C-Br bond can be initiated by ultraviolet (UV) light or the use of a radical initiator, such as azobisisobutyronitrile (AIBN). This cleavage results in the formation of a 1-(propoxymethyl)cyclohexyl)methyl radical and a bromine radical.
Once formed, the primary alkyl radical can participate in various radical chain processes. For instance, in the presence of a suitable hydrogen donor, a radical substitution reaction can occur, replacing the bromine atom with a hydrogen atom.
A hypothetical example of a radical chain reaction is the addition to an alkene. The primary radical could add across the double bond of an alkene, generating a new radical species that can then propagate the chain.
The outcomes of a hypothetical radical-mediated reaction are outlined in the table below.
| Reagent | Initiator | Expected Product(s) | Reaction Type |
| Tributyltin hydride (Bu₃SnH) | AIBN | 1-Methyl-1-propoxycyclohexane | Radical Reduction |
| Acrylonitrile | UV light | 4-((1-propoxycyclohexyl)methyl)butanenitrile | Radical Addition |
Rearrangement Reactions and Carbocationic Intermediates of this compound
The chemical behavior of this compound in reactions involving carbocationic intermediates is largely dictated by the stability of these transient species and the potential for subsequent structural reorganization. The formation of a carbocation from this substrate, typically initiated by the departure of the bromide leaving group, sets the stage for a variety of rearrangement reactions. These rearrangements are driven by the thermodynamic imperative to achieve a more stable carbocationic state.
The primary carbocation that would form upon the departure of the bromide ion from this compound is inherently unstable. This instability is a powerful driving force for rearrangement. One of the most probable rearrangement pathways is a 1,2-hydride or 1,2-alkyl shift. wikipedia.orgmasterorganicchemistry.com In such a process, a hydrogen atom or an alkyl group from an adjacent carbon migrates to the carbocationic center, resulting in the formation of a more stable secondary or tertiary carbocation.
A plausible rearrangement scenario involves the migration of a substituent from the cyclohexane ring. This could lead to a ring-expansion or ring-contraction, depending on the specific conditions and the nature of the migrating group. Such skeletal reorganizations are well-documented in carbocation chemistry and are a common feature in the reactions of cyclic systems. wikipedia.org
The propoxy group attached to the C1 position of the cyclohexane ring can also play a significant role in the reactivity of the carbocationic intermediate. The oxygen atom of the propoxy group, with its lone pair of electrons, can stabilize an adjacent carbocation through resonance. This interaction can influence the regioselectivity and stereoselectivity of subsequent reactions.
In the context of solvolysis reactions, where the solvent acts as the nucleophile, the formation of a carbocationic intermediate is a key step. researchgate.netlibretexts.org The rate of solvolysis and the distribution of products will be heavily influenced by the stability of the carbocation and the propensity for rearrangement. For instance, in a polar protic solvent, the initial primary carbocation could rearrange to a more stable tertiary carbocation within the cyclohexane ring before being trapped by a solvent molecule.
It is important to note that the specific reaction conditions, including the solvent, temperature, and the presence of any Lewis acids, can significantly impact the outcome of reactions involving carbocationic intermediates of this compound. These factors can influence the rate of carbocation formation, the extent of rearrangement, and the nature of the final products.
Advanced Mechanistic Elucidation and Kinetic Studies
Detailed Investigation of Reaction Mechanisms via Kinetic Analysis
Kinetic analysis is a powerful tool for elucidating reaction mechanisms. For 1-(Bromomethyl)-1-propoxycyclohexane, which is a tertiary alkyl halide, a unimolecular nucleophilic substitution (S_N1) mechanism is highly probable, proceeding through a carbocation intermediate. The rate of such a reaction is expected to be dependent solely on the concentration of the substrate.
The reaction rate can be expressed by the following rate law: Rate = k[this compound]
A key feature of the structure of this compound is the presence of a propoxy group on the same carbon as the bromomethyl group. The oxygen atom of the propoxy group can play a crucial role in the reaction mechanism through neighboring group participation (NGP). libretexts.orgwikipedia.orgdalalinstitute.com This participation can significantly enhance the reaction rate compared to a similar tertiary alkyl halide without the ether oxygen. wikipedia.org The intramolecular attack of the oxygen atom can assist in the departure of the bromide leaving group, leading to a stabilized, bridged oxonium ion intermediate. nih.gov
To investigate this, a kinetic study comparing the solvolysis rates of this compound with a structurally similar compound lacking the ether oxygen, such as 1-bromo-1-methylcyclohexane, would be insightful. The expected outcome would be a significantly higher rate constant for this compound, providing strong evidence for anchimeric assistance.
Table 1: Hypothetical Relative Solvolysis Rates in Acetic Acid at 25°C
| Compound | Relative Rate Constant (k_rel) |
|---|---|
| 1-Bromo-1-methylcyclohexane | 1 |
This hypothetical data illustrates the profound rate acceleration anticipated due to neighboring group participation by the propoxy group.
Characterization and Trapping of Reactive Intermediates
The nature of the reactive intermediates formed during a reaction is a cornerstone of its mechanism. wfu.edu In the case of this compound, the reaction is expected to proceed through a cationic intermediate. Two primary possibilities exist: a classical tertiary carbocation or a bridged oxonium ion formed via neighboring group participation.
The classical tertiary carbocation would be planar at the cationic center, leading to racemization if the starting material were chiral. However, the participation of the neighboring propoxy group would lead to the formation of a bicyclic oxonium ion. This bridged intermediate would dictate the stereochemical outcome of the reaction, likely resulting in retention of configuration.
To distinguish between these possibilities, trapping experiments can be employed. The reaction can be carried out in the presence of a potent nucleophile that is different from the solvent. The stereochemistry of the resulting product would provide evidence for the nature of the intermediate. For instance, if a chiral starting material leads to a product with retention of stereochemistry, it strongly supports the formation of a bridged oxonium ion.
Furthermore, spectroscopic techniques could potentially be used to observe the intermediate under specific conditions, such as in superacid media at low temperatures, which can prolong the lifetime of cationic species.
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent can dramatically influence the rate and mechanism of a reaction. libretexts.orglibretexts.orgkhanacademy.org For reactions proceeding through an S_N1 mechanism, polar protic solvents are particularly effective at stabilizing the transition state and the carbocation intermediate, thereby accelerating the reaction. wfu.edulibretexts.orglibretexts.org This is due to the ability of protic solvents to solvate both the departing anion (leaving group) and the carbocation.
The solvolysis of this compound is expected to be significantly faster in polar protic solvents like water and methanol compared to less polar or aprotic solvents like acetone or diethyl ether. libretexts.org A study of the reaction rate in a variety of solvents with different polarities and proticities would provide valuable information about the charge separation in the transition state.
Table 2: Expected Relative Solvolysis Rates of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |
|---|---|---|
| Diethyl Ether | 4.3 | Very Low |
| Acetone | 21 | Low |
| Ethanol | 24 | Moderate |
| Methanol | 33 | High |
In addition to solvent effects, the reaction can be influenced by catalysts. Lewis acids could be used to facilitate the departure of the bromide ion by coordinating to it, thereby generating the cationic intermediate under milder conditions. However, the presence of the Lewis basic oxygen atom in the propoxy group could lead to complex formation with the catalyst, potentially altering the reaction pathway.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. libretexts.org In the study of this compound, isotopic labeling could be used to confirm the occurrence of neighboring group participation.
For example, the oxygen atom of the propoxy group could be labeled with ¹⁸O. If the reaction proceeds via neighboring group participation, the ¹⁸O label should be incorporated into the resulting product, and its position would confirm the intramolecular cyclization. If the reaction were to proceed through an external S_N2-like pathway or a classical carbocation that is trapped by an external oxygen-containing nucleophile, the ¹⁸O label would not be found in the same position or might be absent altogether in the final product, depending on the reaction conditions.
Another potential isotopic labeling experiment would be to use a deuterated solvent. The kinetic solvent isotope effect (KSIE), which is the ratio of the rate constant in a non-deuterated solvent to that in a deuterated solvent (k_H/k_D), can provide insight into the mechanism. For an S_N1 reaction, a small KSIE is typically observed, indicating that the solvent is not involved in a covalent bond-breaking or -forming step in the rate-determining step.
By systematically applying these advanced mechanistic and kinetic approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Future Perspectives and Emerging Research Directions
Integration of Sustainable Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. researchgate.netrsc.org For the synthesis of 1-(Bromomethyl)-1-propoxycyclohexane, this involves a shift from traditional methods that may use hazardous reagents and generate significant waste towards more sustainable practices. acs.orgpnas.org
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. libretexts.org
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. acs.orglibretexts.org
Safer Solvents and Auxiliaries: Utilizing less hazardous solvents or solvent-free conditions. pnas.org
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Principle Name | Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. researchgate.net |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. pnas.org |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. libretexts.org |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. libretexts.org |
| 8 | Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.orglibretexts.org |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.orglibretexts.org |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. libretexts.org |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. libretexts.org |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Research in this area will likely focus on developing synthetic pathways that adhere to these principles, for example, by utilizing catalytic methods that improve atom economy and reduce energy consumption. nih.gov
Application of Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.netmdpi.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. researchgate.net
Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of reaction conditions. scribd.com These systems allow for high-throughput screening of catalysts, solvents, and other reaction parameters, leading to the rapid identification of optimal synthetic routes. scribd.commit.edu The use of automated flow chemistry can significantly reduce development time and costs associated with bringing new chemical entities to market. researchgate.netnih.gov
Table 2: Comparison of Batch and Flow Chemistry
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Vessel | Single, fixed-volume reactor | Continuous flow through a tube or microreactor |
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Safety | Higher risk with hazardous intermediates and exothermic reactions | Enhanced safety due to small reaction volumes and better heat transfer nih.gov |
| Scalability | Challenging to scale up, often requiring process redesign | Easier to scale up by running the process for a longer time or in parallel |
| Reproducibility | Can be variable between batches | High reproducibility |
| Automation | More complex to automate | Readily integrated with automated systems scribd.com |
Future research will likely focus on the development of dedicated flow synthesis protocols for this compound and related compounds, potentially leading to on-demand production capabilities.
Development of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is crucial for improving the selectivity and efficiency of chemical reactions. numberanalytics.com For the synthesis of this compound, this includes the development of catalysts for both the etherification and bromination steps. rsc.orgorganic-chemistry.org
Recent advancements in catalysis that could be applied to this synthesis include:
Organocatalysis: The use of small organic molecules as catalysts, which can offer high selectivity and are often more environmentally benign than metal-based catalysts. numberanalytics.com
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, often under mild conditions. mdpi.com
Heterogeneous Catalysis: Employing catalysts that are in a different phase from the reactants, allowing for easy separation and recycling of the catalyst. diva-portal.orgrsc.org
Research is ongoing to discover and optimize catalysts that can provide high yields and selectivities for the specific transformations required to produce this compound, potentially leading to more cost-effective and sustainable manufacturing processes. rsc.org
Exploration of Bio-Inspired Synthetic Strategies for Related Compounds
Nature provides a vast array of enzymes that can catalyze chemical reactions with high specificity and efficiency under mild conditions. nih.govmanchester.ac.uk Bio-inspired synthetic strategies aim to mimic these natural processes to develop novel and sustainable methods for chemical synthesis. researchgate.netnih.gov
For the synthesis of halogenated compounds like this compound, the use of halogenase enzymes is a promising area of research. researchgate.netchemrxiv.org These enzymes can introduce halogen atoms into organic molecules with high regioselectivity and stereoselectivity, often avoiding the need for protecting groups and reducing the formation of unwanted byproducts. manchester.ac.ukmdpi.com
While the direct enzymatic synthesis of this compound may not yet be established, research into the broader application of biocatalysis for the synthesis of complex molecules is a rapidly developing field. nih.gov Future work may involve the discovery or engineering of enzymes capable of catalyzing the key steps in the synthesis of this and related compounds, offering a greener and more efficient alternative to traditional chemical methods. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 1-(Bromomethyl)-1-propoxycyclohexane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves alkylation or bromination of a pre-functionalized cyclohexane scaffold. For example, a two-step approach may start with the propoxylation of cyclohexanol followed by bromomethylation using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions. Optimization includes:
- Temperature control : Lower temperatures (0–20°C) minimize side reactions during bromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Lewis acids like FeCl₃ can improve regioselectivity in alkoxy group introduction .
Yield and purity are monitored via GC-MS or HPLC, with purification by column chromatography (hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies the propoxy (-OCH₂CH₂CH₃) and bromomethyl (-CH₂Br) groups. The cyclohexane ring protons show distinct splitting patterns (e.g., axial/equatorial protons at δ 1.2–2.1 ppm). ¹³C NMR confirms quaternary carbons and bromine-induced deshielding (~δ 30–35 ppm for CH₂Br) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and ether C-O (~1100 cm⁻¹) are diagnostic .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br or propoxy groups) validate the structure .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use explosion-proof equipment due to flammability risks (GHS H226) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. The bromomethyl group’s steric environment (due to the cyclohexane ring) lowers SN2 reactivity compared to linear analogs.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize the transition state, enhancing SN2 rates .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing bond dissociation energies and steric maps .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity data) for brominated cyclohexane derivatives?
Methodological Answer:
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected by the compound. For example, cytotoxicity may arise from alkylation of cellular thiols, while antimicrobial activity involves membrane disruption .
- Comparative SAR : Modify substituents (e.g., replacing propoxy with ethoxy) to isolate structural contributors to activity .
Q. What strategies optimize the compound’s application in polymer science, particularly in crosslinking or copolymerization?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for high-temperature polymerization .
- Radical Initiation : Use AIBN or UV light to initiate copolymerization with styrene or acrylates. The bromine atom acts as a chain-transfer agent, modulating molecular weight .
- Crosslinking Efficiency : Compare gelation times with di-functional monomers (e.g., divinylbenzene) via rheometry .
Q. What is the mechanism of thermal elimination reactions involving this compound?
Methodological Answer:
- Pyrolysis-GC/MS : Heating to 150–200°C induces β-hydride elimination, producing cyclohexene derivatives and HBr. Isotopic labeling (D₂O quench) confirms proton abstraction from the propoxy group .
- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish between E1 and E2 pathways. Bulky cyclohexane rings favor a concerted E2 mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
